Ethyl 4-amino-6-methyl-2-phenylfuro[2,3-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 4-amino-6-methyl-2-phenylfuro[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique furo[2,3-b]pyridine structure, which contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-6-methyl-2-phenylfuro[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-6-methyl-2-phenylfuro[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 4-amino-6-methyl-2-phenylfuro[2,3-b]pyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-6-methyl-2-phenylfuro[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
- Ethyl 3-amino-6-phenylfuro[2,3-b]pyridine-2-carboxylate
- Ethyl 3-amino-4-methyl-6-phenylfuro[2,3-b]pyridine-2-carboxylate
Comparison: Ethyl 4-amino-6-methyl-2-phenylfuro[2,3-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and therapeutic applications .
Properties
Molecular Formula |
C17H16N2O3 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
ethyl 4-amino-6-methyl-2-phenylfuro[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C17H16N2O3/c1-3-21-17(20)14-10(2)19-16-12(15(14)18)9-13(22-16)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H2,18,19) |
InChI Key |
FCJHDTBTZLUFRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1N)C=C(O2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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